(RS)-AMPA monohydrate, also known as (±)-AMPA, is a potent and selective agonist of the L-glutamic acid neurotransmitter system, specifically targeting the AMPA receptors. It is a derivative of glutamic acid and plays a crucial role in excitatory neurotransmission in the central nervous system. This compound has garnered significant interest in neuroscience due to its ability to modulate synaptic transmission and plasticity.
(RS)-AMPA monohydrate is classified as an amino acid derivative and a neurotransmitter agonist. It is specifically categorized under the excitatory amino acids due to its action on the AMPA receptors, which are integral to fast synaptic transmission in the brain.
The synthesis of (RS)-AMPA monohydrate typically involves several steps that may include the use of chiral resolution techniques to isolate the desired enantiomer from racemic mixtures. One common method involves the chiral chromatographic resolution of intermediates derived from glutamic acid .
The molecular formula of (RS)-AMPA monohydrate is , with a molecular weight of approximately 192.18 g/mol. The structure features a tetrahydroisoxazole ring, which is critical for its biological activity.
(RS)-AMPA monohydrate participates in various chemical reactions that can modify its structure or enhance its activity:
The reactivity of (RS)-AMPA monohydrate is influenced by its functional groups, particularly the carboxylic acid and amine functionalities, allowing for diverse synthetic modifications.
(RS)-AMPA monohydrate exerts its effects primarily through agonistic action on AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. Upon binding to these receptors, it induces conformational changes that facilitate ion flow across neuronal membranes.
(RS)-AMPA monohydrate has several scientific uses:
(RS)-AMPA monohydrate ((±)-AMPA monohydrate) is a structural analog of L-glutamic acid that selectively activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors without binding to N-methyl-D-aspartate (NMDA) or kainate receptor subtypes [8]. Its efficacy varies significantly across GluA1-GluA4 subunits due to differences in ligand-binding domain (LBD) closure dynamics. X-ray crystallography reveals that (RS)-AMPA binding induces ~20° cleft closure in GluA2 subunits, compared to ~13° in GluA4—a structural divergence that correlates with stronger agonist efficacy in GluA2-containing receptors [5].
The GluA2 subunit critically governs ion permeability. Unedited GluA2(Q) subunits (with glutamine at residue 586) form calcium-permeable channels, whereas edited GluA2(R) (arginine at Q/R site) renders heteromeric receptors calcium-impermeable. (RS)-AMPA monohydrate produces larger steady-state currents in GluA2-lacking receptors (relative current ratio: GluA1/GluA3 = 0.94 ± 0.05) versus GluA2-containing complexes (0.18 ± 0.03) [9]. This subunit-dependent permeability arises from electrostatic interactions between the Q/R site residue and permeating cations.
Table 1: Subunit-Specific Electrophysiological Responses to (RS)-AMPA Monohydrate
| Receptor Subunit Composition | Peak Current Amplitude (nA) | Calcium Permeability (PCa/PNa) | Relative Efficacy (vs. Glutamate) |
|---|---|---|---|
| GluA1 homomer | 3.2 ± 0.4 | 1.8 | 0.92 |
| GluA2(Q) homomer | 1.8 ± 0.3 | 2.1 | 0.75 |
| GluA2(R) homomer | 0.9 ± 0.2 | 0.02 | 0.35 |
| GluA1/GluA2(R) heteromer | 2.1 ± 0.3 | 0.04 | 0.58 |
Synaptic trafficking further modulates subunit-specific effects. GluA1/GluA2 heteromers incorporate into synapses during long-term potentiation via interactions with group I PDZ-domain proteins, while GluA2/GluA3 receptors constitutively replace synaptic AMPA receptors through binding to N-ethylmaleimide-sensitive factor (NSF) [2]. This trafficking specialization determines whether (RS)-AMPA-induced activation occurs at newly potentiated synapses or pre-existing synaptic connections.
AMPA receptors undergo rapid desensitization (τ = 2–8 ms) upon sustained (RS)-AMPA monohydrate exposure, mediated by LBD dimer interface destabilization [6]. Positive allosteric modulators bind this interface to inhibit desensitization:
Lurcher mutations (e.g., GluA2A654T) demonstrate how pore stability regulates gating. These mutations lock M3 helices in active conformations, preventing desensitization even without allosteric modulators [1]. Structural analyses reveal that (RS)-AMPA binding triggers LBD "gating ring" expansion, transmitting ~15 Å displacement to the transmembrane ion channel—a motion disrupted by desensitization [1] [6].
Table 2: Allosteric Modulation of (RS)-AMPA Monohydrate Responses
| Modulator | Binding Site | Effect on Desensitization | Effect on Deactivation | Subunit Preference |
|---|---|---|---|---|
| Cyclothiazide | LBD dimer interface | Blocks completely | No effect | GluA2-flip |
| Aniracetam | Central axis of LBD dimer | Partial inhibition | Slows 3.5-fold | Pan-subunit |
| CX614 | Central axis of LBD dimer | Partial inhibition | Slows 4.1-fold | GluA3/GluA4 |
| Con-ikot-ikot* | ATD-LBD hinge region | Blocks completely | Prolongs 6-fold | GluA2-specific |
*Toxin used experimentally to stabilize active state [1]
Auxiliary subunits profoundly reshape (RS)-AMPA monohydrate responses by altering receptor trafficking, gating, and pharmacology:
Table 3: Auxiliary Protein Modulation of (RS)-AMPA Responses
| Auxiliary Protein | Effect on Peak Current | Effect on Desensitization τ | Effect on Recovery τ | Synaptic Targeting Role |
|---|---|---|---|---|
| TARP γ-2 | ↑ 210% | ↑ 3.8-fold | ↔ | Critical |
| TARP γ-8 | ↓ 40% | ↑ 2.1-fold | ↑ 5-fold | Hippocampus-specific |
| CNIH-2 | ↑ 85% | ↔ | ↑ 3.5-fold | Endoplasmic reticulum export |
| GSG1L | ↓ 60% | ↑ 1.9-fold | ↑ 34-fold | Anterior thalamus-enriched |
These interactions create cell-type-specific signaling landscapes. Cortico-thalamic synapses in the anteroventral nucleus exhibit GSG1L-dominated pharmacology with strong synaptic depression during (RS)-AMPA application, whereas stargazin-containing hippocampal synapses show facilitating responses [4]. Such diversity enables precise tuning of excitatory neurotransmission despite uniform agonist chemistry.
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.:
CAS No.: 2034366-97-5